
6-Diphenylphosphino-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Diphenylphosphino-2,2'-bipyridine, commonly known as PPh2bipy, is a bidentate ligand that is widely used in coordination chemistry. It consists of two pyridine rings that are linked by a phosphine group, which provides a site for coordination to metal ions. PPh2bipy has been extensively studied due to its unique structural and electronic properties, which make it an excellent ligand for a variety of metal complexes.
Mécanisme D'action
The mechanism of action of PPh2bipy as a ligand involves the coordination of the phosphine group to a metal ion, which results in the formation of a stable complex. The bipyridine rings provide additional sites for coordination, which can result in the formation of chelate complexes. The stability of the complex is dependent on factors such as the size and charge of the metal ion, as well as the electronic properties of the ligand.
Effets Biochimiques Et Physiologiques
PPh2bipy has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments. It is important to note that PPh2bipy should be handled with care as it is a potentially hazardous chemical.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PPh2bipy as a ligand is its ability to form stable complexes with a variety of metal ions. This makes it a versatile ligand for use in a range of applications. Additionally, PPh2bipy is relatively easy to synthesize and purify, which makes it accessible to researchers.
One of the limitations of using PPh2bipy is its potential for air and moisture sensitivity. The ligand can react with oxygen and water, which can result in the formation of unwanted byproducts. Additionally, the stability of the complex can be affected by factors such as pH, temperature, and solvent choice.
Orientations Futures
There are numerous potential future directions for research involving PPh2bipy. One area of interest is the development of new metal complexes that incorporate PPh2bipy as a ligand. These complexes could be studied for their catalytic, optical, and magnetic properties, as well as their potential for use in materials science.
Another area of interest is the use of PPh2bipy in the development of new sensors. The ligand has been shown to have potential for use in the detection of metal ions, which could have applications in fields such as environmental monitoring and medical diagnostics.
Overall, PPh2bipy is a versatile and useful ligand that has numerous potential applications in scientific research. Further study of this compound and its complexes could lead to new discoveries and advancements in a variety of fields.
Méthodes De Synthèse
The synthesis of PPh2bipy typically involves the reaction of 2,2'-bipyridine with diphenylphosphine in the presence of a catalyst such as palladium or copper. The reaction proceeds via a cross-coupling mechanism, which results in the formation of the desired product. The purity and yield of the product can be improved by using various purification techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
PPh2bipy has been widely used in scientific research due to its ability to form stable complexes with a variety of metal ions. These complexes have been studied for their catalytic, optical, and magnetic properties. PPh2bipy has been used as a ligand in the synthesis of metal complexes for applications such as organic synthesis, catalysis, and materials science.
Propriétés
Numéro CAS |
152194-39-3 |
|---|---|
Nom du produit |
6-Diphenylphosphino-2,2'-bipyridine |
Formule moléculaire |
C22H17N2P |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
diphenyl-(6-pyridin-2-ylpyridin-2-yl)phosphane |
InChI |
InChI=1S/C22H17N2P/c1-3-10-18(11-4-1)25(19-12-5-2-6-13-19)22-16-9-15-21(24-22)20-14-7-8-17-23-20/h1-17H |
Clé InChI |
YNLXNWOMYAIZNK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=N3)C4=CC=CC=N4 |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=N3)C4=CC=CC=N4 |
Synonymes |
6-DIPHENYLPHOSPHINO-2,2'-BIPYRIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



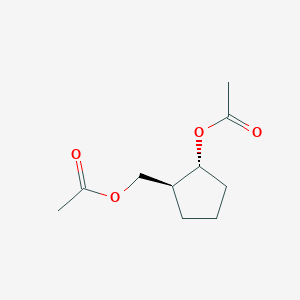

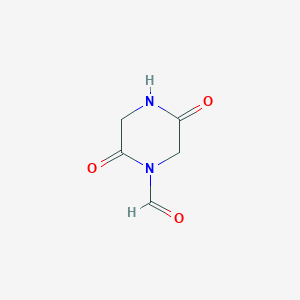
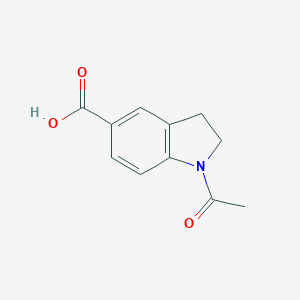

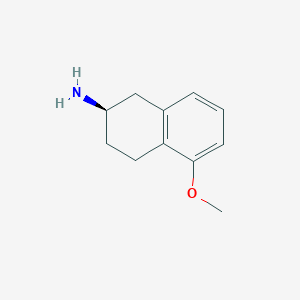

![1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B117191.png)

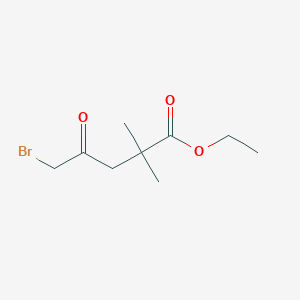

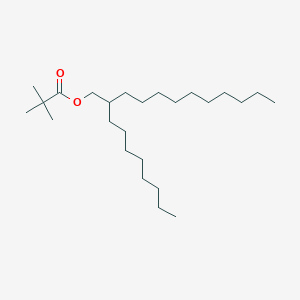
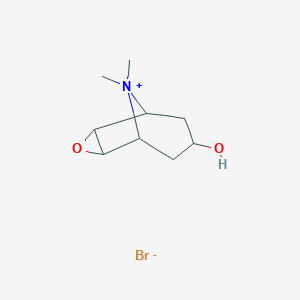
![1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B117201.png)